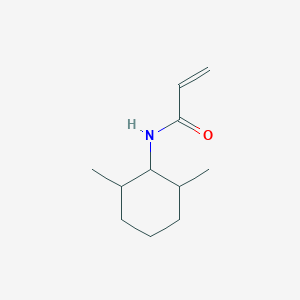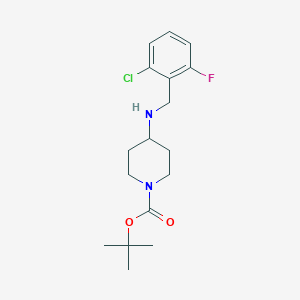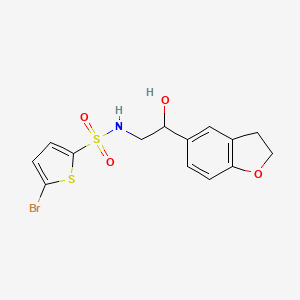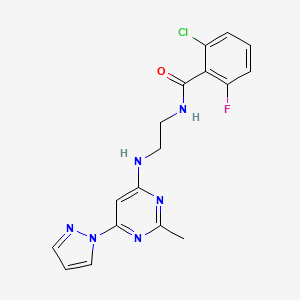
N-(2,6-Dimethylcyclohexyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylcyclohexyl)prop-2-enamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a cyclic amide that is synthesized through a multistep process involving the reaction of cyclohexanone with various reagents.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has also been studied for its potential use as a corrosion inhibitor, as well as for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has also been shown to interact with certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to decrease the production of prostaglandins, which are inflammatory mediators, as well as to reduce pain perception in animal models. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its potential use as a corrosion inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,6-Dimethylcyclohexyl)prop-2-enamide for lab experiments is its potential use as a building block for organic electronics. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to exhibit excellent charge transport properties, which makes it a promising material for the development of electronic devices. However, the synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is complex and requires careful handling of reagents and conditions, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-Dimethylcyclohexyl)prop-2-enamide, including its potential use as a corrosion inhibitor, its anti-inflammatory and analgesic properties, and its use as a building block for organic electronics. Further research is needed to fully understand the mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide, as well as to explore its potential applications in various fields. Additionally, the synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide may be optimized to improve its purity and yield, which may make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide involves several steps, including the reaction of cyclohexanone with ethylmagnesium bromide to form a Grignard reagent, which then reacts with acrylonitrile to form the intermediate compound. This intermediate compound is then reacted with hydrochloric acid and sodium hydroxide to form N-(2,6-Dimethylcyclohexyl)prop-2-enamide. The overall synthesis method is complex and requires careful handling of reagents and conditions to ensure the purity of the final product.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4,8-9,11H,1,5-7H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXAAXXSCACPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylcyclohexyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)


![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)
![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)

![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)

![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
